molecular formula C8H14O5 B1600955 (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol CAS No. 40031-36-5

(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol

Cat. No.: B1600955
CAS No.: 40031-36-5
M. Wt: 190.19 g/mol
InChI Key: QLLJIUXYLBUIOG-JFRCYRBUSA-N
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Description

(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fungal Metabolite Characterization

The compound has been identified as a fungal metabolite known as austdiol. This substance is characterized by its trans-vicinal diol structure, with its crystal packing influenced by strong intermolecular O-H...O interactions. This research provides insights into the structural aspects of fungal metabolites, which could have implications for understanding fungal biochemistry and potential applications in drug discovery (Lo Presti, Soave, & Destro, 2003).

Organic Synthesis

A novel tetrahydrofuran derivative has been synthesized through a tertiary ketol-type rearrangement, demonstrating the versatility of this compound in organic synthesis reactions. This finding opens up new avenues for the synthesis of complex organic molecules, potentially useful in the development of pharmaceuticals and other biologically active compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1993).

Nonlinear Optical Materials

The compound has been investigated as part of a class of nonlinear optical chromophores. Research into symmetric derivatives of this compound revealed that they possess large hyperpolarizabilities, making them attractive candidates for applications in electro-optical devices and materials science. The implications of these findings could influence the design of next-generation optical materials with enhanced performance (Moylan et al., 1996).

Antihypertensive Agents

Research into the synthesis of novel 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which are structurally related to this compound, has shown significant antihypertensive activity in animal models. These findings highlight the potential of such compounds in the development of new treatments for hypertension, offering insights into their mechanism of action and therapeutic efficacy (Evans et al., 1983).

Chemical Synthesis and Reactions

An efficient synthesis of oxa- and aza-condensed tetrahydropyridines from cyclic enones, related to the compound , has been reported. This synthesis showcases the compound's role in facilitating the creation of complex nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and pharmaceuticals (Zanatta et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol involves the protection of a diol followed by a cyclization reaction to form the dioxolopyran ring system. The final step involves deprotection of the diol to yield the target compound.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "p-toluenesulfonic acid", "tetrahydrofuran", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "3,4-dihydroxybenzaldehyde" ], "Reaction": [ { "Step 1": "Protection of 2,2-dimethyl-1,3-propanediol with acetic anhydride and sodium bicarbonate to form the diacetate derivative." }, { "Step 2": "Cyclization of the diacetate derivative with 3,4-dihydroxybenzaldehyde in the presence of p-toluenesulfonic acid and tetrahydrofuran to form the dioxolopyran ring system." }, { "Step 3": "Deprotection of the diacetate derivative with sodium hydroxide to yield (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol." } ] }

CAS No.

40031-36-5

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol

InChI

InChI=1S/C8H14O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1

InChI Key

QLLJIUXYLBUIOG-JFRCYRBUSA-N

Isomeric SMILES

CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O)O)C

SMILES

CC1(OC2COC(C(C2O1)O)O)C

Canonical SMILES

CC1(OC2COC(C(C2O1)O)O)C

Origin of Product

United States

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